7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions
Formation of Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiocarbonyl compound under controlled conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using a methoxybenzoic acid derivative and a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted thiazepane derivatives with various functional groups.
Scientific Research Applications
7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals due to its unique structural features.
Materials Science: Exploration as a building block for advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-4-(3-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione: shares similarities with other thiazepane derivatives and compounds containing chlorophenyl and methoxybenzoyl groups.
Uniqueness
Structural Features: The combination of a thiazepane ring with chlorophenyl and methoxybenzoyl groups is unique and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNGYHEALHGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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